Cas no 124709-71-3 (Benzeneacetic acid, a,4-dimethyl-, (aR)-)

Benzeneacetic acid, a,4-dimethyl-, (aR)- structure
124709-71-3 structure
Product Name:Benzeneacetic acid, a,4-dimethyl-, (aR)-
CAS No:124709-71-3
MF:C10H12O2
MW:164.201083183289
CID:103688
PubChem ID:6951182
Update Time:2025-04-18

Benzeneacetic acid, a,4-dimethyl-, (aR)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a,4-dimethyl-, (aR)-
    • (R)-(-)-2-(P-TOLYL)PROPIONIC ACID
    • Benzeneacetic acid, -alpha-,4-dimethyl-, (-alpha-R)- (9CI)
    • UNII-OMA94K4690
    • SCHEMBL3093415
    • 124709-71-3
    • (R)-2-(p-Tolyl)propanoicacid
    • Benzeneacetic acid, alpha,4-dimethyl-, (R)-
    • Y11047
    • 2-(4-Methylphenyl)propionic acid, (R)-
    • Q27285730
    • EN300-717290
    • (2R)-2-(4-methylphenyl)propanoic acid
    • OMA94K4690
    • (R)-2-(p-Tolyl)propanoic acid
    • TS-03572
    • AKOS026675947
    • (R)-2-(4-methylphenyl)propionic acid
    • Benzeneacetic acid, alpha,4-dimethyl-, (alphaR)-
    • BENZENEACETIC ACID, .ALPHA.,4-DIMETHYL-, (R)-
    • BENZENEACETIC ACID, .ALPHA.,4-DIMETHYL-, (.ALPHA.R)-
    • Inchi: 1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1
    • InChI Key: KDYOFXPLHVSIHS-MRVPVSSYSA-N
    • SMILES: OC([C@H](C)C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 272.08309
  • Monoisotopic Mass: 164.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 37.3A^2

Experimental Properties

  • PSA: 52.54

Benzeneacetic acid, a,4-dimethyl-, (aR)- Pricemore >>

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